Cefiderocol is a novel siderophore-cephalosporin antibiotic with a unique mechanism of action that allows it to overcome many common resistance mechanisms employed by Gram-negative bacteria. [] It is a synthetically produced compound and is classified as a β-lactam antibiotic. [] Cefiderocol's primary role in scientific research is as a potential solution for treating infections caused by multidrug-resistant (MDR) Gram-negative pathogens, which pose a significant global health threat. []
Limited information is available on the specific chemical reactions of cefiderocol within the provided papers. The most significant reaction is the chelation of ferric iron (Fe3+) by the catechol group of the siderophore moiety. [, ] This chelation forms a cefiderocol-iron complex that is recognized by bacterial iron transport systems. [, , ]
Cefiderocol exhibits potent in vitro activity against a wide range of Gram-negative bacteria, including MDR strains resistant to other antibiotics, such as carbapenems, cephalosporins, and β-lactam/β-lactamase inhibitor combinations. [, , , , , , , , , ] This includes clinically significant pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, Stenotrophomonas maltophilia, and various species within the Enterobacterales order, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , , , , , , , , , , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2